molecular formula C14H19ClN2O3S B5882950 N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide CAS No. 503838-41-3

N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

Cat. No. B5882950
CAS RN: 503838-41-3
M. Wt: 330.8 g/mol
InChI Key: KDYRGGQABBELQF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, also known as CP-945,598, is a chemical compound that belongs to the class of methanesulfonamides. It is a potent and selective antagonist of the cannabinoid receptor CB1. This receptor is found in the central nervous system and plays a crucial role in regulating various physiological processes, including pain, appetite, and mood.

Mechanism of Action

N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide acts as a competitive antagonist of the CB1 receptor, which is primarily expressed in the brain and spinal cord. This receptor is involved in the regulation of various physiological processes, including pain, appetite, and mood. By blocking the CB1 receptor, this compound reduces the activity of the endocannabinoid system, which is responsible for modulating these processes.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the endocannabinoid system, including reducing the levels of endocannabinoids and their receptors in the brain. It has also been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the immune response and inflammation. Furthermore, this compound has been shown to reduce the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide is its high selectivity for the CB1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, its potency and selectivity can also make it difficult to use in certain experiments, as high concentrations may be required to achieve the desired effect. Additionally, this compound may have off-target effects on other receptors or enzymes, which can complicate interpretation of experimental results.

Future Directions

N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has shown promise in preclinical studies for its potential therapeutic applications in various diseases. Future research should focus on further elucidating its mechanism of action and investigating its efficacy and safety in clinical trials. Additionally, this compound could be used as a tool to study the role of the endocannabinoid system in various physiological processes, including pain, inflammation, and mood disorders.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide involves the reaction of 5-chloro-2-methylphenylamine with 2-oxo-2-(1-pyrrolidinyl)ethyl methanesulfonate. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide or tetrahydrofuran. The product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in reducing pain and inflammation in preclinical models of neuropathic pain, osteoarthritis, and inflammatory bowel disease. It has also been investigated for its potential use in the treatment of addiction and psychiatric disorders, such as anxiety and depression.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-11-5-6-12(15)9-13(11)17(21(2,19)20)10-14(18)16-7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYRGGQABBELQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC(=O)N2CCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601131355
Record name Methanesulfonamide, N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

503838-41-3
Record name Methanesulfonamide, N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503838-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonamide, N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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